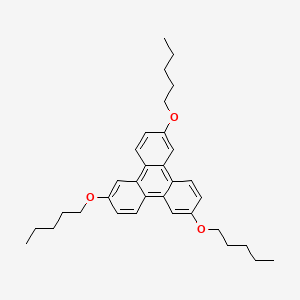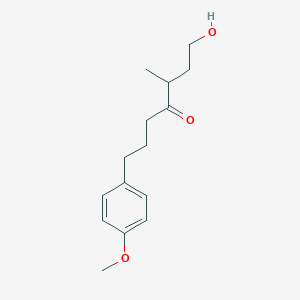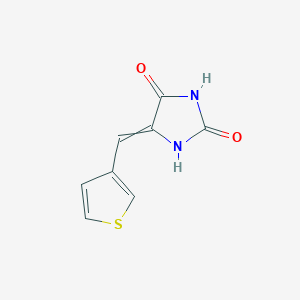
3,6,9,12-Tetraoxahexacosan-1-oic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,6,9,12-Tetraoxahexacosan-1-oic acid: is a chemical compound with the molecular formula C22H44O6 . It is characterized by the presence of multiple ether linkages and a carboxylic acid group. This compound is part of a class of chemicals known for their unique structural properties, which make them useful in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,6,9,12-Tetraoxahexacosan-1-oic acid typically involves the reaction of polyethylene glycol derivatives with carboxylic acid precursors under controlled conditions. The reaction often requires the use of catalysts and specific temperature and pressure settings to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the reactants are combined in precise ratios. The process is optimized for yield and purity, often involving multiple purification steps such as distillation and crystallization to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
3,6,9,12-Tetraoxahexacosan-1-oic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form different derivatives.
Reduction: The compound can be reduced to form alcohols or other reduced forms.
Substitution: The ether linkages can participate in substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions often involve specific temperatures, pressures, and solvents to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while reduction can produce alcohols. Substitution reactions can lead to a variety of ether derivatives .
Scientific Research Applications
3,6,9,12-Tetraoxahexacosan-1-oic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing complex molecules and polymers.
Biology: Employed in the study of biological systems and as a reagent in biochemical assays.
Medicine: Investigated for its potential therapeutic properties and as a component in drug delivery systems.
Industry: Utilized in the production of specialty chemicals, surfactants, and other industrial products.
Mechanism of Action
The mechanism of action of 3,6,9,12-Tetraoxahexacosan-1-oic acid involves its interaction with specific molecular targets and pathways. The compound’s ether linkages and carboxylic acid group allow it to participate in various biochemical processes, potentially affecting enzyme activity, cellular signaling, and other molecular functions .
Comparison with Similar Compounds
Similar Compounds
3,6,9,12-Tetraoxapentacosan-1-oic acid: Similar in structure but with one less carbon atom in the chain.
3,6,9,12-Tetraoxatetracosan-1-ol: Contains an alcohol group instead of a carboxylic acid.
3,6,9,12-Tetraoxahexadecan-1-ol: A shorter chain ether compound with similar properties.
Uniqueness
3,6,9,12-Tetraoxahexacosan-1-oic acid is unique due to its specific chain length and the presence of multiple ether linkages combined with a carboxylic acid group. This combination of features makes it particularly versatile in various chemical and industrial applications .
Properties
CAS No. |
141454-85-5 |
|---|---|
Molecular Formula |
C22H44O6 |
Molecular Weight |
404.6 g/mol |
IUPAC Name |
2-[2-[2-(2-tetradecoxyethoxy)ethoxy]ethoxy]acetic acid |
InChI |
InChI=1S/C22H44O6/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-25-15-16-26-17-18-27-19-20-28-21-22(23)24/h2-21H2,1H3,(H,23,24) |
InChI Key |
IWTTWPTXRWUSBK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCOCCOCCOCCOCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


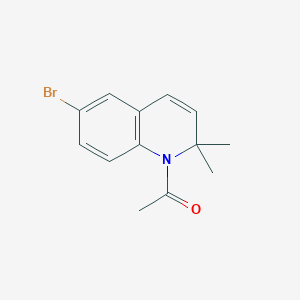

![(6S)-2-methyl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-6-thiol](/img/structure/B14274432.png)
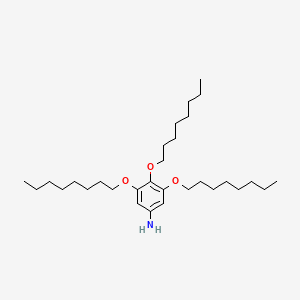
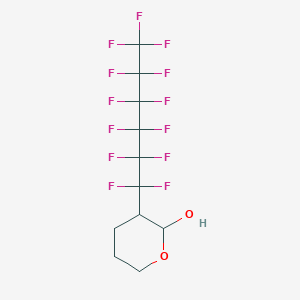

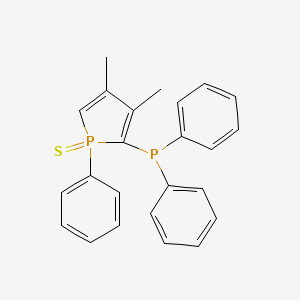

![5-[2-(2,4-Dichlorophenyl)ethyl]oxolane-2,3-diol](/img/structure/B14274477.png)

